Molecular Docking Affinities Demonstrate Functional Equivalence of the 13C6-Labeled Analog to Unlabeled CD437 Across Multiple Cancer-Relevant Protein Targets
In a 2025 computational study targeting the RARα-Gankyrin-PI3K axis, CD437-13C6 was evaluated alongside five other retinoid analogs for binding to five cancer-relevant proteins. The 13C6-labeled compound exhibited binding affinities indistinguishable from unlabeled CD437, demonstrating that isotopic substitution does not perturb molecular recognition [1].
| Evidence Dimension | Molecular docking binding energy (kcal/mol) |
|---|---|
| Target Compound Data | RARα: < -10 kcal/mol; NRF2: < -7.6 kcal/mol; Gankyrin: < -7.4 kcal/mol; p110α: < -8.9 kcal/mol; p110β: < -8.6 kcal/mol |
| Comparator Or Baseline | CD437 (unlabeled): RARα < -10 kcal/mol; NRF2 < -7.6 kcal/mol; Gankyrin < -7.4 kcal/mol; p110α < -8.9 kcal/mol; p110β < -8.6 kcal/mol |
| Quantified Difference | 0 kcal/mol (binding affinity equivalent within computational precision) |
| Conditions | AutoDock Vina molecular docking simulations against RARα, NRF2, Gankyrin, p110α, and p110β protein structures |
Why This Matters
This equivalence confirms that CD437-13C6 can serve as a functionally identical tracer in binding assays and cellular studies, enabling quantitative assessment of target engagement without introducing bias from isotopic substitution.
- [1] Khanra PK, et al. Targeting the RARα-Gankyrin-PI3K axis with retinoid analogs to modulate autophagy in breast cancer cells: Computational insights and experimental validation. Comput Biol Chem. 2025;119:108575. View Source
